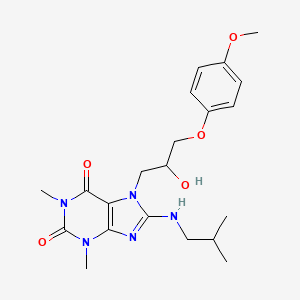
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H29N5O5 and its molecular weight is 431.493. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , commonly referred to as a derivative of purine, has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature and research findings.
- Molecular Formula: C20H28N4O5
- Molecular Weight: 396.46 g/mol
- CAS Number: Not explicitly defined in the sources but related compounds can be traced through similar identifiers.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Research indicates that purine derivatives exhibit significant antitumor properties. For instance, studies have shown that certain purine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanism often involves the inhibition of key enzymes involved in nucleotide synthesis, which is crucial for DNA replication and repair in cancer cells.
2. Anti-inflammatory Effects
Compounds similar to the one have demonstrated anti-inflammatory activities by modulating inflammatory pathways. The inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 has been observed, suggesting a potential role in treating inflammatory diseases.
3. Cardiovascular Benefits
Some purine derivatives are known to have cardioprotective effects, potentially through vasodilation and improved blood flow. This is particularly relevant for compounds that affect adenosine receptors, which play a crucial role in cardiovascular health.
Research Findings and Case Studies
Several studies have explored the biological activity of similar purine derivatives:
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: By inhibiting enzymes like xanthine oxidase or other kinases involved in cell signaling pathways.
- Receptor Modulation: Acting as an agonist or antagonist at adenosine receptors, influencing various physiological responses.
- Cell Cycle Arrest: Inducing cell cycle arrest in cancer cells, leading to apoptosis.
Properties
IUPAC Name |
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(2-methylpropylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O5/c1-13(2)10-22-20-23-18-17(19(28)25(4)21(29)24(18)3)26(20)11-14(27)12-31-16-8-6-15(30-5)7-9-16/h6-9,13-14,27H,10-12H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMYPGFTMIMEHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














